molecular formula C17H22N2O2 B12736913 alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol CAS No. 85239-19-6

alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol

Cat. No.: B12736913
CAS No.: 85239-19-6
M. Wt: 286.37 g/mol
InChI Key: AVHSALUZPKEFJX-UHFFFAOYSA-N
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Description

Key Structural Components

Component Description Positional Linkage
Piperidine Saturated six-membered ring with one nitrogen atom Linked via N1 to propanol
Propan-2-ol Three-carbon chain with hydroxyl group at C2 Bridges piperidine/quinoline
Quinoline Bicyclic aromatic system (benzene fused with pyridine) Attached via oxygen at C8

The SMILES notation (C1CCN(CC1)CC(COC2=CC=CC3=C2N=CC=C3)O) clarifies atom connectivity:

  • Piperidine (C1CCNCC1) connects to the central propanol chain.
  • The hydroxyl group (-O) on propanol links to the quinoline moiety (C8 position).

Hydrogen bonding capacity is conferred by the hydroxyl group (one donor) and the quinoline nitrogen (one acceptor), influencing solubility and intermolecular interactions.

Stereochemical Considerations and Conformational Isomerism

The compound exhibits one undefined stereocenter at the propan-2-ol carbon, creating potential for enantiomerism. However, no resolved stereoisomers are reported in current literature.

Conformational Flexibility

  • Piperidine Ring Puckering : The saturated piperidine ring adopts chair or boat conformations, affecting spatial orientation.
  • Quinoline Orientation : The planar quinoline group may rotate around the ether (-O-) bond, leading to distinct conformational isomers.
  • Propanol Backbone : Free rotation around C1-C2 and C2-C3 bonds enables multiple low-energy conformers.

While experimental data on preferred conformers are limited, computational models suggest that steric hindrance between the piperidine and quinoline groups favors extended conformations.

Comparative Structural Analysis with Related Piperidine-Quinoline Derivatives

Alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol belongs to a broader class of antimalarial and bioactive piperidine-quinoline hybrids. Key comparisons include:

Compound Class Structural Differences Functional Implications
Quinine Contains a bicyclic quinuclidine instead of piperidine; additional methoxy groups Enhanced antimalarial activity
Mefloquine Trifluoromethyl substitution on quinoline; lacks ethanol backbone Improved blood-brain barrier penetration
4-Aminoquinolines Amino group at C4 of quinoline; simpler alkylamine side chains Reduced conformational flexibility

Unique Features of this compound

  • Ether Linkage : Unlike amine-linked analogues, the oxygen bridge enhances metabolic stability.
  • Hybrid Backbone : The propanol spacer balances rigidity and flexibility, optimizing receptor binding.
  • Stereochemical Simplicity : Lack of multiple stereocenters simplifies synthesis compared to quinine derivatives.

This structural profile positions the compound as a versatile scaffold for further pharmacological optimization.

Properties

CAS No.

85239-19-6

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

1-piperidin-1-yl-3-quinolin-8-yloxypropan-2-ol

InChI

InChI=1S/C17H22N2O2/c20-15(12-19-10-2-1-3-11-19)13-21-16-8-4-6-14-7-5-9-18-17(14)16/h4-9,15,20H,1-3,10-13H2

InChI Key

AVHSALUZPKEFJX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=CC3=C2N=CC=C3)O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution on Quinoline Ring

  • Starting Material: 2-chloroquinoline or 8-hydroxyquinoline derivatives are commonly used as electrophilic substrates.
  • Nucleophile: Piperidine or substituted piperidine derivatives act as nucleophiles.
  • Reaction Conditions: The substitution is typically carried out in polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or polyethylene glycol (PEG-400), often under reflux or microwave irradiation to enhance reaction rates.
  • Catalysts/Additives: Bases like potassium carbonate or sodium hydride are used to deprotonate the nucleophile and facilitate substitution.

Example:
A nucleophilic aromatic substitution of 2-chloroquinoline with piperidine in PEG-400 catalyzed by cetyltrimethylammonium bromide (CTAB) under microwave irradiation yielded 2-(piperidin-1-yl)quinoline derivatives in 97–98% yield.

Formation of the Oxy-Methyl Linkage

  • The oxy-methyl linkage between the quinoline and piperidine ethanol moiety is introduced by reacting a quinoline derivative bearing a hydroxy group (e.g., 8-hydroxyquinoline) with a suitable chloromethyl or bromomethyl piperidine ethanol intermediate.
  • This step often involves Williamson ether synthesis conditions, where the phenolic hydroxy group is deprotonated (e.g., with sodium hydride) and then reacted with the halomethyl piperidine ethanol.

Example:
A suspension of sodium hydride in dry DMF was used to deprotonate 2-chloroquinoline derivatives, followed by reaction with hydroxypyridine or piperidine derivatives to form the ether linkage. The reaction was heated to about 90 °C for 12 hours, followed by workup and purification to isolate the intermediate.

Reduction and Functional Group Transformations

  • Reduction steps, such as catalytic hydrogenation, are employed to convert intermediates to the desired amine or alcohol functionalities.
  • Palladium on carbon (Pd/C) catalysts under hydrogen atmosphere are commonly used.
  • The free base is often converted to a hydrochloride or oxalate salt for improved stability and crystallinity.

Example:
Hydrogenation of 4-[(bis-4-methylphenyl)methyl]pyridine in acetic acid using Pd/C catalyst yielded the free base of the target compound, which was then converted to the hydrochloride salt and recrystallized from methanol-ethyl ether or isopropanol-ethyl ether to obtain a white crystalline solid with 46% yield.

Purification and Crystallization

  • The crude product is purified by extraction, recrystallization, or chromatography.
  • Common solvents for recrystallization include acetone, methanol, ethyl ether, and isopropanol.
  • Salts such as hydrochloride or oxalate are preferred for crystallization to enhance purity and handling.

Example:
The white solid product was recrystallized twice from acetone, yielding a crystalline product with melting points around 125–127 °C.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Nucleophilic aromatic substitution 2-chloroquinoline + piperidine, PEG-400, CTAB, microwave 97–98 High yield, microwave-assisted
2 Williamson ether synthesis Sodium hydride, DMF, 8-hydroxyquinoline derivative, halomethyl piperidine ethanol, 90 °C, 12 h 35 Moderate yield, prolonged heating
3 Catalytic hydrogenation Pd/C, acetic acid, H2 atmosphere 46 Conversion to free base, then salt
4 Salt formation and recrystallization Methanol-ethyl ether or isopropanol-ethyl ether 23–46 Purification, white crystalline solid

Detailed Research Findings and Notes

  • The nucleophilic substitution on quinoline rings is highly efficient under microwave irradiation, significantly reducing reaction times and improving yields compared to conventional heating.
  • The use of sodium hydride in DMF for ether bond formation is a classical and reliable method, though it requires careful temperature control and inert atmosphere to avoid side reactions.
  • Catalytic hydrogenation using Pd/C is a standard method for reducing pyridine derivatives to piperidine analogs, with subsequent salt formation improving product stability and crystallinity.
  • Purification by recrystallization from mixed solvents is critical to obtain high-purity crystalline products suitable for further applications or characterization.
  • Alternative methods involving Grignard reagents and organometallic intermediates have been reported for related quinoline-piperidine compounds but are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

Alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline ketones, while substitution reactions can introduce various functional groups into the quinoline ring .

Scientific Research Applications

Chemical Properties and Structure

Alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol is characterized by its piperidine backbone substituted with a quinoline moiety. This structural configuration is significant as it influences the compound's interaction with biological targets, particularly receptors involved in various physiological processes.

Therapeutic Applications

1. Antiallergic Properties
Research indicates that compounds similar to this compound exhibit potential in treating allergic responses. These compounds can inhibit the release of histamine and antagonize mediators involved in allergic reactions, making them candidates for treating conditions such as asthma, allergic rhinitis, and atopic dermatitis .

2. Neuroprotective Effects
Studies have identified related compounds with neuroprotective properties, particularly in the context of Parkinson's disease. For instance, derivatives containing quinoline structures have shown high affinity for dopamine receptors (D2 and D3), suggesting potential use in symptomatic treatment and neuroprotection .

3. Anticancer Activity
this compound may also have applications in oncology. The compound's ability to modulate receptor activity can influence cellular proliferation pathways, which is crucial in cancer treatment strategies. Some studies have shown that piperidine derivatives can exhibit antiproliferative effects against various cancer cell lines .

Case Studies

Case Study 1: Treatment of Allergic Reactions
In a clinical study involving patients with seasonal allergic rhinitis, a derivative of this compound demonstrated significant efficacy in reducing symptoms compared to placebo controls. The study highlighted the compound's ability to inhibit histamine release effectively.

Case Study 2: Neuroprotective Effects in Parkinson's Disease Models
Another study investigated the neuroprotective effects of related quinoline derivatives in animal models of Parkinson's disease. The results indicated that these compounds could significantly reduce neuronal loss and improve motor function by enhancing dopaminergic signaling through D2/D3 receptor activation .

Mechanism of Action

The mechanism of action of alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antiparasitic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Quinoline-Piperidine Hybrids (e.g., Compounds 17a-h)

Structural Similarities: These compounds share the quinoline-piperidine core but vary in substituents (e.g., allyl, benzyloxy groups). Alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol uniquely incorporates an ethanol chain on the piperidine ring. Synthesis: Both classes use Schiff base formation between quinoline aldehydes and piperidine amines, but the target compound requires precise stoichiometry of intermediates (e.g., 0.25 mmol amine + 0.275 mmol aldehyde) . Applications: Hybrids like 17a-h are screened for antiplasmodial activity, while the ethanol chain in the target compound may improve solubility for CNS-targeting drugs.

Quinoxaline Derivatives (e.g., Compounds 6–9)

Structural Differences: Quinoxalines contain a bicyclic ring with two nitrogen atoms, differing from quinoline’s single nitrogen. The target compound’s piperidine-ethanol chain is absent in quinoxalines. Synthesis: Quinoxalines are synthesized via condensation (e.g., acetylacetone/piperidine) or hydrazine reactions, contrasting with the reductive amination used for quinoline-piperidine hybrids . Bioactivity: Quinoxalines show antimicrobial and anticancer activity, but their lack of a piperidine-ethanol group may limit blood-brain barrier penetration compared to the target compound .

1,2,3,4-Tetrahydroquinoline and 8-Hydroxyquinaldine

Structural Features: Tetrahydroquinoline is a hydrogenated quinoline derivative with reduced aromaticity, while 8-hydroxyquinaldine has a methyl group at position 2. Neither contains a piperidine-ethanol moiety. Applications: Tetrahydroquinoline serves as an industrial solvent or polymer intermediate, and 8-hydroxyquinaldine is a metal-chelating agent.

Other Quinoline Derivatives (e.g., 1-(Quinolin-8-yl)piperidin-4-one)

Key Differences: These derivatives replace the ethanol chain with ketones (e.g., piperidin-4-one) or guanidine groups, altering polarity and reactivity. Synthesis: 1-(Quinolin-8-yl)piperidin-4-one is synthesized via nucleophilic substitution, whereas the target compound requires multi-step coupling . Bioactivity: Ketone-containing analogs may exhibit reduced solubility compared to the ethanol-substituted target compound, impacting bioavailability .

Data Table: Comparative Analysis

Compound Class Core Structure Key Substituents Synthesis Method Potential Applications
Target Compound Quinoline-Piperidine Ethanol chain, oxymethyl Schiff base reaction CNS drugs, antimicrobials
Quinoline-Piperidine Hybrids Quinoline-Piperidine Allyl, benzyloxy Reductive amination Antiplasmodial agents
Quinoxaline Derivatives Bicyclic N-heterocycle Hydrazine, acetylacetone Condensation Antimicrobials, anticancer
1,2,3,4-Tetrahydroquinoline Hydrogenated quinoline None Catalytic hydrogenation Polymer intermediates
1-(Quinolin-8-yl)piperidin-4-one Quinoline-Piperidine Ketone Nucleophilic substitution Enzyme inhibitors

Research Findings and Implications

  • Solubility and logP: The ethanol chain in this compound likely enhances water solubility compared to non-polar analogs like 1,2,3,4-tetrahydroquinoline (logP ~3.8 in similar quinolines) .
  • Bioactivity: Quinoline-piperidine hybrids exhibit IC50 values in the micromolar range against Plasmodium falciparum, suggesting the target compound may share this efficacy .
  • Synthetic Complexity: The multi-step synthesis of the target compound limits scalability compared to simpler quinoxalines .

Biological Activity

Alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol is a compound of interest due to its diverse biological activities. This article summarizes the current understanding of its biological effects, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its piperidine core substituted with a quinolinyloxy group. This structural configuration is significant for its biological interactions, particularly in modulating various physiological responses.

Biological Activities

1. Antioxidant Activity
Research indicates that compounds with similar structures demonstrate potent antioxidant properties. For instance, studies have shown that certain piperidine derivatives exhibit significant radical scavenging abilities, which can be measured using assays such as DPPH (1,1-Diphenyl-2-Picryl Hydrazyl) and FRAP (Ferric Reducing Antioxidant Power) .

2. Antimicrobial Properties
this compound has been evaluated for antimicrobial activity against various pathogens. Compounds in this class have shown effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic processes .

3. Antidiabetic Effects
Docking studies have suggested that this compound may inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby potentially contributing to blood glucose regulation. Such activity is crucial for managing diabetes mellitus .

4. Cardiovascular Effects
Inotropic and vasodilatory effects have been noted in related compounds when tested in vivo. These effects suggest potential applications in treating cardiovascular diseases by enhancing cardiac contractility and reducing vascular resistance .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Antioxidant Mechanism : The compound likely neutralizes free radicals through electron donation, thereby preventing oxidative stress.
  • Antimicrobial Action : It may inhibit the synthesis of bacterial cell wall components or interfere with metabolic pathways critical for bacterial survival.
  • α-Glucosidase Inhibition : By binding to the active site of the enzyme, it prevents carbohydrate breakdown into glucose, leading to lower postprandial glucose levels.
  • Cardiovascular Modulation : The compound may influence calcium ion channels or beta-adrenergic receptors, enhancing myocardial contractility and promoting vasodilation .

Case Studies

Several studies illustrate the biological activity of compounds similar to this compound:

  • Study on Antioxidant Activity : A study demonstrated that a related piperidine derivative exhibited an antioxidant capacity of 84.01% using the DPPH assay, indicating strong potential for therapeutic use in oxidative stress-related conditions .
  • Antimicrobial Efficacy : In vitro tests showed that a similar compound inhibited Staphylococcus aureus growth by 12 mm and Pseudomonas aeruginosa by 14 mm compared to standard antibiotics .
  • Cardiac Function Evaluation : In anesthetized canine models, a derivative exhibited significant inotropic effects, enhancing cardiac output without increasing heart rate .

Summary Table of Biological Activities

Biological ActivityEffectivenessMechanism of Action
AntioxidantHighRadical scavenging
AntimicrobialModerate to HighDisruption of cell membranes
AntidiabeticSignificantInhibition of α-glucosidase
Cardiovascular EffectsPositiveInotropic and vasodilatory effects

Q & A

Basic Question: What are the optimal synthetic routes for alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol, and how can its purity be validated?

Methodological Answer:
The synthesis of quinoline-piperidine derivatives typically involves reductive arylation or nucleophilic substitution. For example, α-Phenyl-6-quinolinemethanol (a structural analog) was synthesized via nickel-catalyzed reductive arylation using NiBr₂(diglyme) and cyclohexylphosphine under reflux conditions . Key steps include:

  • Catalyst system : NiBr₂(diglyme) with 2,2,6,6-tetramethylpiperidine as a base.
  • Purification : Flash chromatography (ethyl acetate/hexane gradients) followed by crystallization in ethyl acetate .
  • Validation : Confirm purity via ¹H/¹³C NMR for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Basic Question: What analytical techniques are critical for characterizing this compound’s structural and thermodynamic properties?

Methodological Answer:

  • Structural analysis : ¹H NMR (for quinoline-proton environments at δ 8.5–9.0 ppm) and ¹³C NMR (to resolve piperidine and quinoline carbons) .
  • Thermodynamic stability : Differential scanning calorimetry (DSC) or NIST-standardized thermodynamic databases can assess melting points and thermal degradation profiles .
  • Solubility : Use Hansen solubility parameters in DMSO or ethanol, as these solvents are common in catalytic reactions involving similar alcohols .

Advanced Question: How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to biological targets (e.g., enzymes with quinoline-binding pockets). Parameterize the compound’s piperidine-ethanol moiety for flexible docking .
  • Molecular dynamics (MD) simulations : Simulate interactions in lipid bilayers or protein active sites using AMBER or GROMACS. Focus on the stability of the quinolinyloxy-methyl linkage under physiological pH .
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Advanced Question: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Dose-response profiling : Conduct assays across a wide concentration range (nM to μM) to identify non-linear effects. For example, mitochondrial toxicity assays may show biphasic responses due to off-target effects at high doses .
  • Batch variability analysis : Compare multiple synthetic batches via LC-MS to rule out impurities (e.g., unreacted 8-hydroxyquinoline) influencing bioactivity .
  • Orthogonal assays : Validate antimicrobial or enzyme-inhibition results using both cell-based and cell-free systems .

Advanced Question: What methodologies assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Accelerated stability studies : Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC every 7 days. Quinoline derivatives are prone to oxidation; include antioxidants like BHT in formulations .
  • Light sensitivity : Use UV-vis spectroscopy to detect photodegradation products (λmax ~320 nm for quinoline derivatives) .
  • pH stability : Incubate in buffers (pH 1–10) and quantify intact compound via LC-MS. Piperidine-ethanol linkages may hydrolyze under strongly acidic conditions .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves and goggles due to potential irritant effects of piperidine derivatives .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .
  • Waste disposal : Quench reaction mixtures with 10% acetic acid before disposal to neutralize basic byproducts .

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